3-Isopropylpyridin-2(1H)-one
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Overview
Description
3-Isopropylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by the presence of an isopropyl group attached to the third carbon of the pyridine ring and a hydroxyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the alkylation of pyridin-2-ol with isopropyl halides under basic conditions. Another method includes the use of Grignard reagents, where isopropyl magnesium bromide reacts with pyridin-2-ol to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 3-isopropylpiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include 3-isopropylpiperidine.
- Substitution reactions yield various derivatives depending on the substituent introduced .
Scientific Research Applications
3-Isopropylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various organic compounds
Mechanism of Action
The mechanism of action of 3-Isopropylpyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The isopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate biochemical pathways, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
Comparison: 3-Isopropylpyridin-2(1H)-one is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other pyridinols, which may lack such substituents. The isopropyl group enhances the compound’s lipophilicity and can influence its reactivity and binding characteristics .
Properties
IUPAC Name |
3-propan-2-yl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-4-3-5-9-8(7)10/h3-6H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADLIMTUDQPESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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